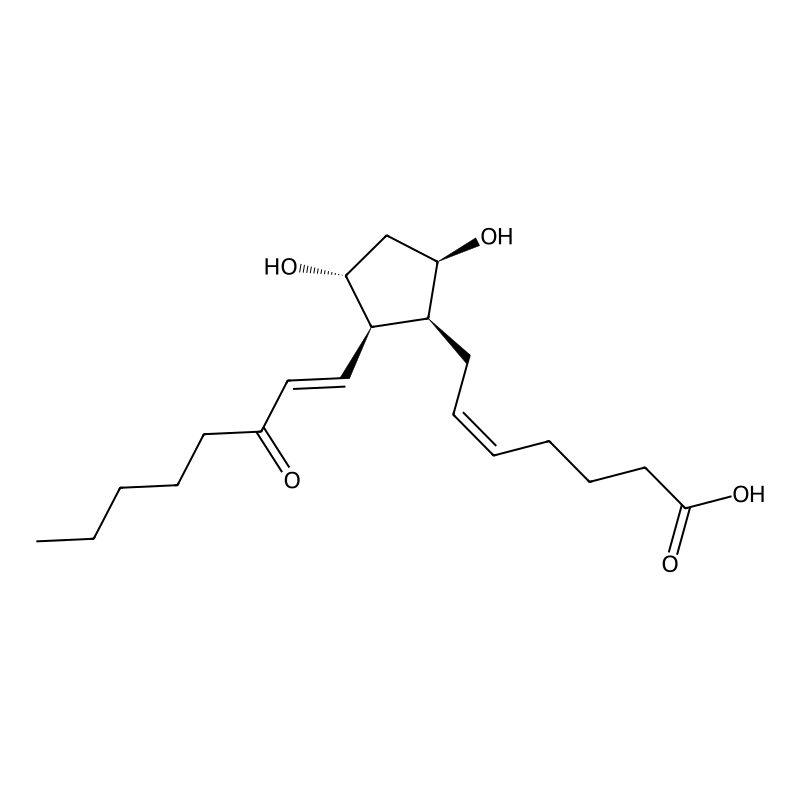

8-iso-15-keto Prostaglandin F2beta

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

8-iso-15-keto Prostaglandin F2β (8-iso-15-keto PGF2β) is a specialized isoprostane metabolite derived from the 15-hydroxy PG dehydrogenase (15-PGDH) oxidation of 8-iso PGF2β. In the commercial procurement landscape, it is primarily sourced as a high-purity analytical reference standard for quantitative lipidomics and oxylipin profiling via LC-MS/MS. As a β-epimer of the highly abundant oxidative stress biomarker 8-iso-15-keto PGF2α, this specific stereoisomer is critical for resolving chromatographic overlaps, validating non-enzymatic arachidonic acid peroxidation pathways, and serving as a structurally matched baseline comparator in pharmacological assays. Its procurement is essential for laboratories and core facilities requiring rigorous stereochemical differentiation in complex biological matrices [1].

Research Fit

Substituting 8-iso-15-keto PGF2β with its more common α-epimer (8-iso-15-keto PGF2α) or the parent compound (8-iso PGF2β) critically compromises analytical accuracy. In mass spectrometry, α and β epimers share identical molecular weights (m/z 352.5) and highly similar fragmentation patterns, meaning generic substitution leads to unresolved peaks and false-positive quantification of oxidative stress markers. Furthermore, in pharmacological applications, the parent 8-iso PGF2β exhibits moderate pulmonary vein contraction, whereas the 15-keto metabolite is biologically inactive. Using a crude mixture or the wrong epimer introduces severe confounding variables in both receptor pharmacology and targeted metabolomics, necessitating the procurement of the exact stereoisomer for reproducible workflow calibration .

Substitution Risk

Stereoisomer Resolution in Targeted LC-MS/MS Lipidomics

In targeted oxylipin profiling using liquid chromatography-tandem mass spectrometry (LC-MS/MS), distinguishing epimers is paramount. Both 8-iso-15-keto PGF2β and 8-iso-15-keto PGF2α possess identical mass-to-charge ratios (m/z 352.5) and share primary MRM transitions (e.g., 351.2 -> 193.1). However, when utilized as a pure reference standard, 8-iso-15-keto PGF2β allows for the establishment of distinct retention times on C18 columns, preventing the overestimation of the α-epimer in biological samples. Procurement of the exact β-epimer standard ensures accurate peak assignment and quantification of non-enzymatic lipid peroxidation pathways [1].

| Evidence Dimension | Mass Spectrometry Precursor/Product Ion (m/z) |

| Target Compound Data | m/z 351.2 -> 193.1 (Negative ion mode) |

| Comparator Or Baseline | 8-iso-15-keto PGF2α (Identical MRM transitions) |

| Quantified Difference | 100% identical fragmentation, requiring chromatographic separation via pure standard procurement. |

| Conditions | LC-MS/MS QQQ-LIT on C18 stationary phase |

Buyers must procure the exact β-epimer to calibrate LC-MS/MS retention times and avoid false-positive quantification of the α-epimer in oxidative stress panels.

Validation of 15-PGDH Metabolic Pathways

8-iso-15-keto PGF2β serves as the definitive downstream metabolite for tracking the degradation of 8-iso PGF2β via the 15-hydroxy prostaglandin dehydrogenase (15-PGDH) pathway. While the parent compound 8-iso PGF2β retains moderate biological activity, its conversion to the 15-keto form represents metabolic inactivation. Utilizing 8-iso-15-keto PGF2β as a quantitative standard enables researchers to accurately measure the metabolic clearance rate of β-isoprostanes compared to their α-counterparts, providing essential kinetic data that cannot be inferred from generic PGF2α metabolites .

| Evidence Dimension | Metabolic Precursor-Product Relationship |

| Target Compound Data | Direct product of 8-iso PGF2β via 15-PGDH |

| Comparator Or Baseline | 15-keto PGF2α (Product of COX-derived PGF2α) |

| Quantified Difference | Stereospecific metabolic tracking of the β-epimer pathway vs. the α-epimer pathway. |

| Conditions | In vitro enzymatic assays and biological matrix profiling |

Essential for pharmacokinetic and metabolic studies where the specific degradation rate of β-isoprostanes must be quantified independently of COX-derived prostaglandins.

Pharmacological Baseline in Vascular Assays

In vascular pharmacology, 8-iso PGF2β is known to induce moderate contraction of canine and porcine pulmonary veins, albeit weaker than 8-iso PGF2α. The 15-keto oxidation of isoprostanes generally abolishes this biological activity. Consequently, 8-iso-15-keto PGF2β acts as a critical structurally matched negative control. By comparing the contractile response of the active parent 8-iso PGF2β against the inactive 8-iso-15-keto PGF2β, researchers can isolate receptor-specific effects from non-specific lipid interactions, a differentiation impossible to achieve using unrelated lipid controls .

| Evidence Dimension | Vascular Smooth Muscle Contraction |

| Target Compound Data | Biologically inactive (baseline control) |

| Comparator Or Baseline | 8-iso PGF2β (Moderate contraction) |

| Quantified Difference | Complete loss of contractile activity upon 15-keto oxidation. |

| Conditions | Ex vivo pulmonary vein contraction assays |

Procurement of this inactive metabolite is necessary for establishing rigorous negative controls in isoprostane receptor binding and vascular reactivity studies.

High-Resolution Oxylipin and Isoprostane Profiling

8-iso-15-keto PGF2β is indispensable as a reference standard in multiplexed LC-MS/MS assays designed to map the complete oxylipin metabolome. Its inclusion allows analytical chemists to resolve co-eluting stereoisomers, ensuring that oxidative stress biomarkers like 8-iso-15-keto PGF2α are quantified with absolute structural certainty and without false-positive interference [1].

Metabolic Clearance and 15-PGDH Kinetic Assays

For laboratories investigating the enzymatic degradation of non-enzymatic lipid peroxidation products, this compound serves as the definitive target analyte. It enables the precise calculation of 15-PGDH affinity and turnover rates for β-isoprostanes, differentiating these pathways from standard cyclooxygenase (COX) metabolism .

Receptor Pharmacology and Vascular Reactivity Controls

In pharmacological studies evaluating the binding affinity of isoprostanes to the thromboxane (TP) receptor, 8-iso-15-keto PGF2β acts as a highly specific, structurally matched inactive comparator. This ensures that observed vascular contractions are accurately attributed to the active parent compounds rather than assay artifacts .

Application Fit Matrix

XLogP3

Explore Compound Types